5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol is an organic compound notable for its complex structure, which features a tert-butyl group, a dimethyl group, and an enynol functional group. Its molecular formula is with a molecular weight of approximately 208.34 g/mol. The compound is characterized by its unique enynol moiety, which contributes to its reactivity and potential biological activity. The presence of both tert-butyl and dimethyl groups enhances its steric bulk and influences its chemical properties, making it a subject of interest in organic synthesis and biological studies .
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The products formed from these reactions depend heavily on the specific conditions and reagents employed .
The synthesis of 5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol typically involves advanced synthetic techniques such as flow microreactor systems. These methods offer enhanced efficiency and sustainability compared to traditional batch processes. The use of flow chemistry allows for better control over reaction conditions, leading to higher yields and purities of the desired product .
5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol has several applications across different fields:
Research into the interaction studies of 5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol has primarily focused on its biochemical behavior. The compound's structure allows it to engage with various molecular targets, influencing metabolic processes and enzyme activities. Detailed interaction studies could elucidate its potential therapeutic applications or toxicological effects .
Several compounds share structural similarities with 5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Boc-4-Aminopiperidine | 29171-20-8 | 0.73 |
| Tert-butylhydroquinone | 98-55-5 | 0.73 |
| 3,7-Dimethyloct-6-en-1-yne | 29171–20–8 | 0.66 |
| (S)-2-(4-Methylcyclohexenyl)propan–2–ol | 10482–56–1 | 0.64 |
| 3,7,11,15-Tetramethylhexadeca–1,6,10,14-tetraen–3–ol | 68931–30–6 | 0.66 |
The uniqueness of 5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol lies in its specific enynol moiety combined with the tert-butyl and dimethyl groups. This combination provides distinct chemical properties and reactivity patterns that differentiate it from other similar compounds .
The IUPAC name 5-tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol delineates its structure unambiguously:
The molecular formula is C₁₄H₂₄O, calculated as follows:
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₂₄O |
| Molecular weight | 208.34 g/mol |
| Unsaturation sites | 1 double bond, 1 triple bond |
| Functional groups | Hydroxyl, alkyne, alkene |
The double bond at position 5 introduces geometric isomerism (E/Z). Computational models of analogous enynols, such as (Z)-non-6-en-1-yn-4-ol, suggest that steric bulk from the tert-butyl group favors the Z-isomer to minimize nonbonded interactions. Nuclear Overhauser effect (NOE) spectroscopy would be required to confirm spatial arrangements experimentally.